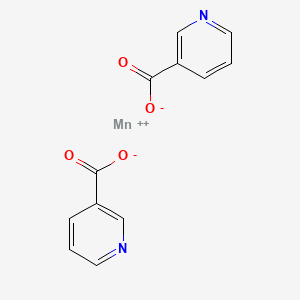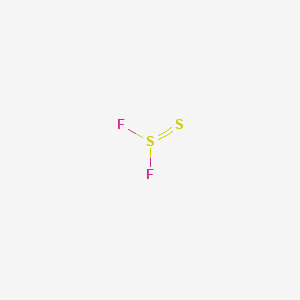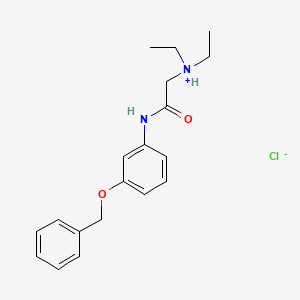
Panthesine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Panthesine hydrochloride is a chemical compound known for its various applications in scientific research and industry. It is a derivative of pantothenic acid, which is a component of the B complex vitamins. This compound is often used in biochemical and pharmaceutical research due to its unique properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Panthesine hydrochloride typically involves the reaction of pantothenic acid with specific reagents under controlled conditions. One common method includes the use of hydrochloric acid to convert pantothenic acid into its hydrochloride salt form. The reaction conditions often involve maintaining a specific temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial production process also includes purification steps to remove any impurities and ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Panthesine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Aplicaciones Científicas De Investigación
Panthesine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying biochemical pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic processes and as a supplement.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Panthesine hydrochloride involves its conversion to pantothenic acid in the body, which is an essential component of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the synthesis and oxidation of fatty acids. The molecular targets and pathways influenced by this compound include enzymes involved in these metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Pantothenic Acid: The parent compound of Panthesine hydrochloride, involved in similar biochemical pathways.
Dexpanthenol: Another derivative of pantothenic acid, used in topical formulations for its moisturizing and healing properties.
Calcium Pantothenate: A calcium salt of pantothenic acid, used as a dietary supplement.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be used in various research and industrial applications. Its ability to be converted into pantothenic acid makes it valuable in studying metabolic processes and developing therapeutic agents.
Propiedades
Número CAS |
14309-45-6 |
|---|---|
Fórmula molecular |
C17H29ClN2O2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
[2-(diethylamino)-4-methylpentyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14;/h7-10,13,16H,5-6,11-12,18H2,1-4H3;1H |
Clave InChI |
IYBHACZZEOPJGJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


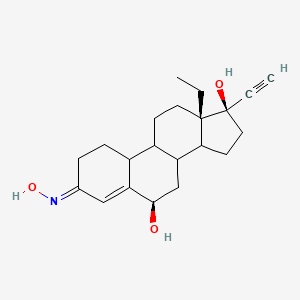
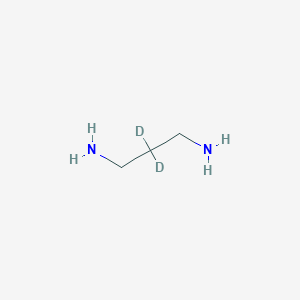
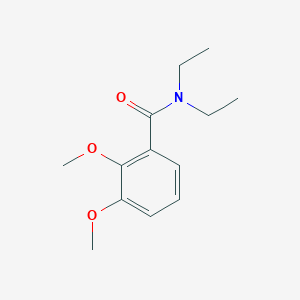
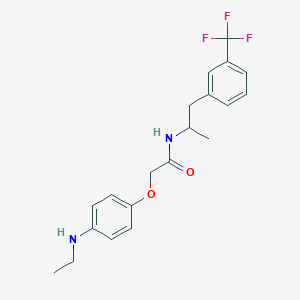
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
